ethyl 4-[2-(1H-indol-3-yl)ethylcarbamothioylamino]benzoate
CAS No.: 6197-08-6
Cat. No.: VC11367918
Molecular Formula: C20H21N3O2S
Molecular Weight: 367.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6197-08-6 |
|---|---|
| Molecular Formula | C20H21N3O2S |
| Molecular Weight | 367.5 g/mol |
| IUPAC Name | ethyl 4-[2-(1H-indol-3-yl)ethylcarbamothioylamino]benzoate |
| Standard InChI | InChI=1S/C20H21N3O2S/c1-2-25-19(24)14-7-9-16(10-8-14)23-20(26)21-12-11-15-13-22-18-6-4-3-5-17(15)18/h3-10,13,22H,2,11-12H2,1H3,(H2,21,23,26) |
| Standard InChI Key | XXPSDCZOKMXQST-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCC2=CNC3=CC=CC=C32 |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCC2=CNC3=CC=CC=C32 |
Introduction
Ethyl 4-[2-(1H-indol-3-yl)ethylcarbamothioylamino]benzoate is a complex organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. This compound is characterized by its unique structural features, which include an indole moiety linked to a benzoate ester through a carbamothioylamino group. The presence of these functional groups suggests potential biological activities, making it a subject of interest for researchers exploring new therapeutic agents.
Synthesis and Preparation
The synthesis of ethyl 4-[2-(1H-indol-3-yl)ethylcarbamothioylamino]benzoate typically involves a multi-step process. The general approach includes:
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Starting Materials: The synthesis begins with the preparation of the indole derivative and the benzoate ester.
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Formation of Carbamothioylamino Linkage: The indole derivative is then linked to the benzoate ester through a carbamothioylamino group, often involving the use of thiourea or its derivatives.
| Step | Reaction Conditions | Yield |
|---|---|---|
| Formation of Indole Derivative | Heating in ethanol with appropriate catalysts | 80-90% |
| Carbamothioylamino Linkage Formation | Reaction with thiourea derivatives in a suitable solvent | 70-80% |
Biological Activities
Ethyl 4-[2-(1H-indol-3-yl)ethylcarbamothioylamino]benzoate has been explored for various biological activities due to its structural features. Some potential areas of interest include:
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Antimicrobial Activity: Compounds with similar structures have shown efficacy against certain microorganisms.
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Antioxidant Properties: The indole ring and carbamothioylamino group may contribute to antioxidant activity.
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Cytotoxicity: The compound's ability to interact with biological systems could lead to cytotoxic effects on cancer cells.
| Activity | Tested Organisms/Cells | Results |
|---|---|---|
| Antimicrobial | E. coli, S. aureus | Moderate activity observed |
| Antioxidant | DPPH assay | Significant antioxidant activity |
| Cytotoxicity | Human cancer cell lines | Promising cytotoxic effects |
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